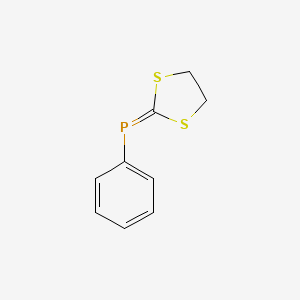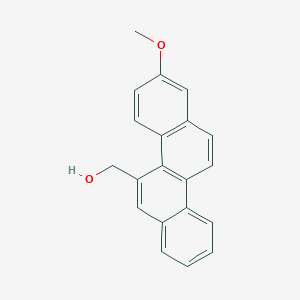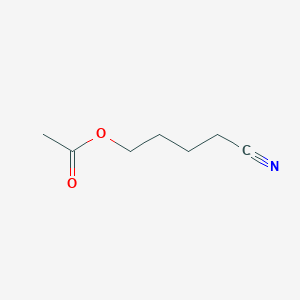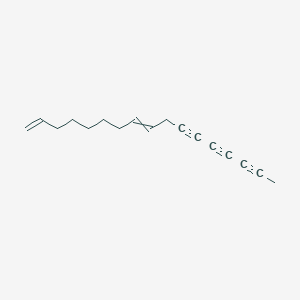
Heptadeca-1,8-diene-11,13,15-triyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadeca-1,8-diene-11,13,15-triyne is an organic compound that belongs to the class of enynes, which are hydrocarbons containing both alkene and alkyne groups. This compound is characterized by its unique structure, which includes multiple double and triple bonds, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptadeca-1,8-diene-11,13,15-triyne typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under palladium-catalyzed conditions. The reaction conditions often require a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Heptadeca-1,8-diene-11,13,15-triyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form diols or other oxygenated derivatives.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the triple bonds to form alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as amines or halides
Major Products Formed
Oxidation: Diols, ketones
Reduction: Alkanes, alkenes
Substitution: Substituted enynes
Applications De Recherche Scientifique
Heptadeca-1,8-diene-11,13,15-triyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Heptadeca-1,8-diene-11,13,15-triyne involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Heptadeca-1,8-diene-11,13,15-triyne can be compared with other enynes and polyynes, such as:
Heptadeca-1,8,15-trien-11,13-diyne: Similar structure but with different positions of double and triple bonds.
Heptadec-1,7,9-trien-11,13,15-triyne: Another enyne with a different arrangement of double and triple bonds
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
89913-44-0 |
|---|---|
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
heptadeca-1,8-dien-11,13,15-triyne |
InChI |
InChI=1S/C17H20/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,15,17H,1,5,7,9,11,13,16H2,2H3 |
Clé InChI |
FFKAQLNVYWMLFO-UHFFFAOYSA-N |
SMILES canonique |
CC#CC#CC#CCC=CCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
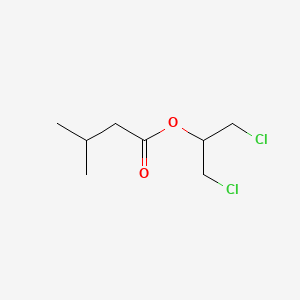

![2-Cyano-3-[(furan-2-yl)oxy]prop-2-enoic acid](/img/structure/B14384506.png)
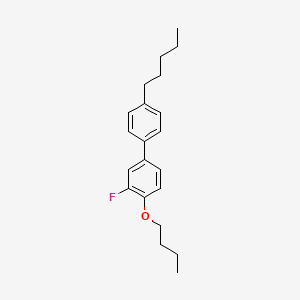
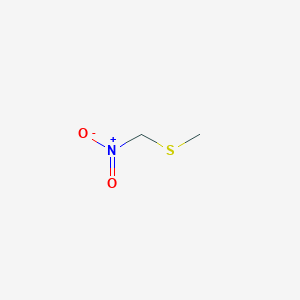
![2-(2-Acetylanilino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B14384529.png)
